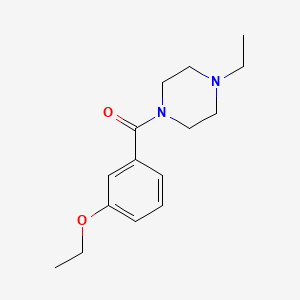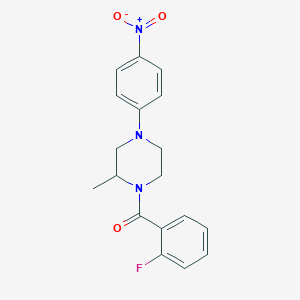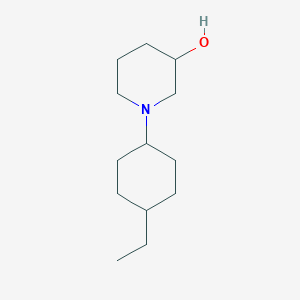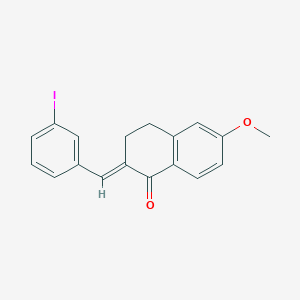
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages for laboratory experiments, including its high potency and selectivity for the adenosine A3 receptor, as well as its well-established synthesis method. However, there are also some limitations, such as its relatively low solubility in water and its potential to degrade over time.
Direcciones Futuras
There are several potential future directions for research on 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One area of interest is the development of more potent and selective analogs of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone for use as therapeutic agents. Another direction is the investigation of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone's anti-inflammatory effects and its potential applications in neurological disorders.
Métodos De Síntesis
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodobenzaldehyde with 6-methoxy-1-tetralone in the presence of a base, followed by reduction and purification steps.
Aplicaciones Científicas De Investigación
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been investigated for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(2E)-2-[(3-iodophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWWTXKTSCHAM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)I)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)I)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![1-[5-(4-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B5218430.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
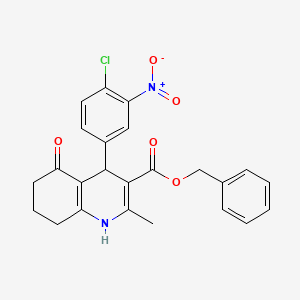
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)
![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
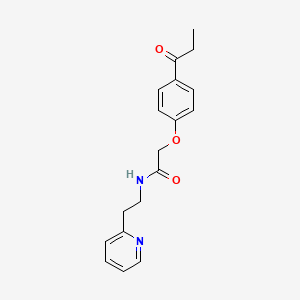
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
